

Y1R Probe-1: An In-depth Technical Guide for Studying GPCR Trafficking

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Compound of Interest

Compound Name: Y1R probe-1

Cat. No.: B12409071

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Introduction

The Neuropeptide Y (NPY) Y1 receptor (Y1R), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical player in a myriad of physiological processes, including appetite regulation, anxiety, and cancer progression. Understanding the spatial and temporal dynamics of Y1R, particularly its trafficking pathways involving internalization and recycling, is paramount for the development of novel therapeutics. **Y1R probe-1**, also known as compound 39, is a high-affinity, fluorescently labeled antagonist designed as a powerful tool for elucidating these complex mechanisms. This guide provides a comprehensive overview of **Y1R probe-1**, including its binding characteristics, detailed experimental protocols for studying Y1R trafficking, and a summary of the associated signaling pathways.

Y1R Probe-1: Properties and Quantitative Data

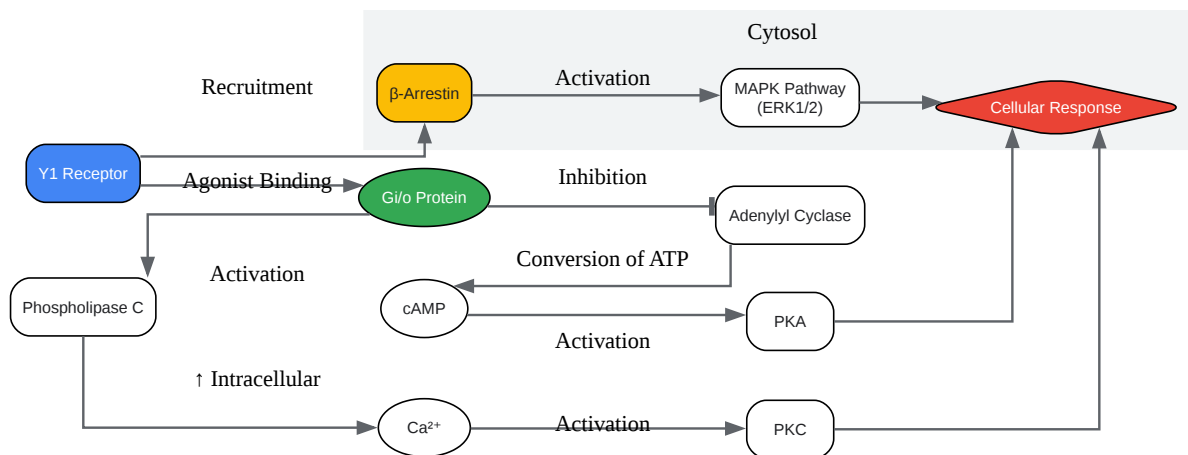
Y1R probe-1 is a potent and selective antagonist for the human Y1 receptor. Its high affinity and fluorescent properties make it an ideal candidate for a range of in vitro and cellular imaging applications.

Property	Value	Reference
Probe Name	Y1R probe-1 (compound 39)	[1] [2]
Receptor Target	Neuropeptide Y Y1 Receptor (Y1R)	[1] [2]
Pharmacology	Antagonist	[1]
Binding Affinity (Ki)	0.19 nM	

While specific quantitative data on the internalization and recycling rates of Y1R when bound to the antagonist **Y1R probe-1** are not readily available in published literature, studies on agonist-induced and other antagonist-induced Y1R trafficking provide valuable insights. For instance, agonist-induced internalization of Y1R has been shown to be rapid. Interestingly, some Y1R antagonists have also been observed to induce receptor internalization, although the underlying mechanisms and subsequent intracellular sorting may differ from that of agonists. One study on a different Y1R antagonist, GR231118, demonstrated significant antagonist-induced internalization, with up to a 75% loss of cell surface binding. Unlike agonist-induced internalization which is followed by rapid recycling, the antagonist-induced sequestration was long-lasting, suggesting a different trafficking fate.

Y1R Signaling Pathways

The Y1 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, this initiates a signaling cascade that modulates various cellular effectors. As an antagonist, **Y1R probe-1** blocks these agonist-induced signaling events.



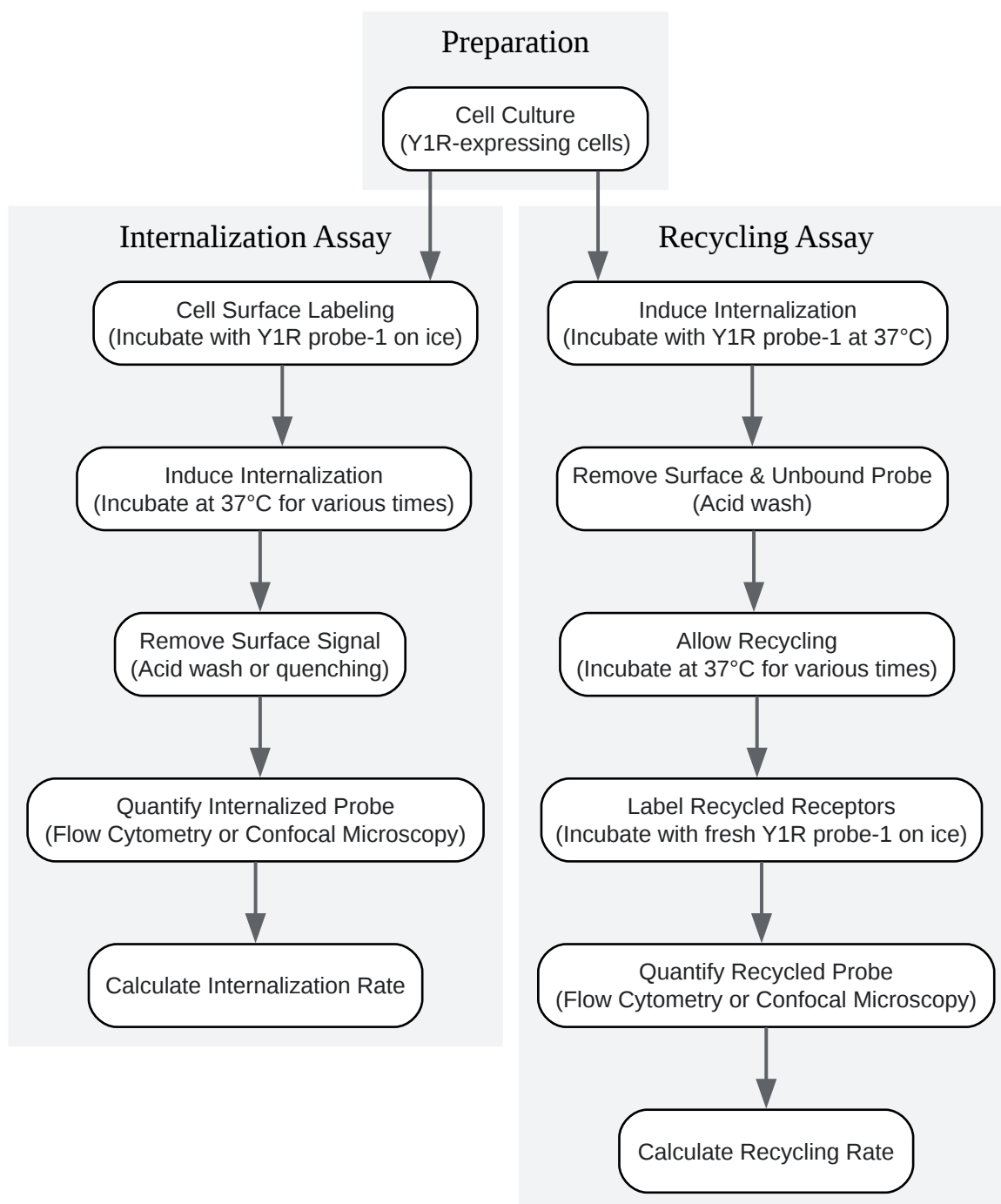
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Caption: Y1 Receptor Signaling Cascade.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for studying Y1R trafficking using **Y1R probe-1**. These protocols are adapted from established methods for GPCR internalization and recycling assays.

Experimental Workflow for Y1R Trafficking Studies



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Caption: Workflow for Y1R Trafficking Assays.

Detailed Experimental Protocols

1. Cell Culture and Preparation

- Cell Line: Use a cell line stably or transiently expressing the human Y1 receptor (e.g., HEK293, CHO, or a relevant cancer cell line).
- Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Plating for Assays:
 - Flow Cytometry: Seed cells in 6-well or 12-well plates to reach 80-90% confluency on the day of the experiment.
 - Confocal Microscopy: Seed cells on glass-bottom dishes or coverslips to achieve 60-70% confluency.

2. Y1R Internalization Assay (Flow Cytometry)

This protocol quantifies the amount of **Y1R probe-1** that is internalized over time.

- Reagents:
 - **Y1R probe-1** (stock solution in DMSO, final concentration to be determined by saturation binding experiments, typically in the low nM range).
 - Binding Buffer: PBS with 0.1% BSA.
 - Acid Wash Buffer: 0.5 M NaCl, 0.2 M Acetic Acid, pH 2.5.
 - FACS Buffer: PBS with 2% FBS.
- Procedure:
 - Detach cells using a non-enzymatic cell dissociation solution.
 - Wash cells once with ice-cold PBS and resuspend in ice-cold Binding Buffer at a concentration of 1×10^6 cells/mL.

- Aliquot 100 μ L of the cell suspension into microcentrifuge tubes for each time point and condition.
- Add **Y1R probe-1** to each tube to the final desired concentration.
- Incubate on ice for 1 hour to allow binding to cell surface receptors.
- For the $t=0$ time point, immediately wash the cells twice with ice-cold FACS buffer.
- For other time points, transfer the tubes to a 37°C water bath and incubate for the desired times (e.g., 5, 15, 30, 60 minutes).
- To stop internalization, place the tubes back on ice.
- To remove the surface-bound probe, wash the cells once with ice-cold Acid Wash Buffer for 5 minutes on ice.
- Immediately wash the cells twice with ice-cold FACS Buffer.
- Resuspend the cells in 300 μ L of FACS Buffer.
- Analyze the fluorescence of the internalized probe using a flow cytometer. The geometric mean fluorescence intensity (MFI) will be proportional to the amount of internalized **Y1R probe-1**.
- The internalization rate constant (k_{int}) can be calculated by fitting the MFI values over time to a one-phase association curve.

3. Y1R Recycling Assay (Flow Cytometry)

This protocol measures the reappearance of Y1R on the cell surface after internalization.

- Reagents: Same as the internalization assay.
- Procedure:
 - Detach and wash cells as described in the internalization assay protocol.

- Incubate the cells with **Y1R probe-1** in Binding Buffer for 1 hour at 37°C to induce internalization.
- Wash the cells once with ice-cold Acid Wash Buffer to remove any remaining surface-bound probe.
- Wash the cells twice with ice-cold PBS.
- Resuspend the cells in pre-warmed complete culture medium and incubate at 37°C to allow for receptor recycling.
- At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cells and place them on ice.
- Wash the cells once with ice-cold PBS.
- To label the recycled receptors that have returned to the cell surface, incubate the cells with **Y1R probe-1** in Binding Buffer on ice for 1 hour.
- Wash the cells twice with ice-cold FACS Buffer.
- Resuspend the cells in 300 µL of FACS Buffer.
- Analyze the fluorescence of the surface-reappeared probe using a flow cytometer. The MFI will be proportional to the amount of recycled Y1R.
- The recycling rate constant (k_{rec}) can be determined by fitting the MFI values over time to a one-phase association curve.

4. Visualization of Y1R Trafficking (Confocal Microscopy)

This protocol allows for the qualitative and semi-quantitative analysis of Y1R localization during trafficking.

- Reagents:
 - **Y1R probe-1.**

- Live Cell Imaging Solution (e.g., HBSS).
- Nuclear stain (e.g., Hoechst 33342).
- (Optional) Fluorescently labeled markers for endosomes (e.g., Transferrin-Alexa Fluor 647 for recycling endosomes, Rab5-GFP for early endosomes).
- Procedure:
 - Grow cells on glass-bottom dishes.
 - On the day of the experiment, replace the culture medium with pre-warmed Live Cell Imaging Solution.
 - Place the dish on the microscope stage, which should be equipped with a temperature and CO₂-controlled chamber (37°C, 5% CO₂).
 - Internalization:
 - Acquire a baseline image.
 - Add **Y1R probe-1** to the dish.
 - Acquire time-lapse images to visualize the movement of the fluorescent signal from the plasma membrane to intracellular compartments.
 - Recycling:
 - Incubate cells with **Y1R probe-1** for a sufficient time to induce internalization (e.g., 30-60 minutes).
 - Wash the cells with pre-warmed Live Cell Imaging Solution to remove the probe.
 - Acquire time-lapse images to observe the reappearance of the fluorescent signal at the plasma membrane.
 - (Optional) Co-localize the **Y1R probe-1** signal with endosomal markers to identify the trafficking pathway.

- Image analysis software can be used to quantify the fluorescence intensity at the plasma membrane versus intracellular compartments over time.

Conclusion

Y1R probe-1 is a valuable tool for investigating the intricate details of Y1 receptor trafficking. The combination of its high-affinity antagonism and fluorescent properties allows for precise quantification and visualization of internalization and recycling processes. The experimental protocols outlined in this guide provide a robust framework for researchers to explore the dynamic regulation of Y1R, paving the way for a deeper understanding of its role in health and disease and facilitating the development of targeted therapeutics.

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